

A Comparative Guide to N-Nitrosopropranolol Formation from Different Propranolol Salts

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Compound of Interest

Compound Name: *N-Nitrosopropranolol*

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The presence of nitrosamine impurities in pharmaceutical products is a significant concern for drug safety and regulatory compliance. **N-Nitrosopropranolol**, a potential mutagenic and carcinogenic impurity, can form from the secondary amine structure of propranolol in the presence of nitrosating agents. This guide provides a comparative analysis of the potential for **N-nitrosopropranolol** formation from different propranolol salts, supported by experimental data and detailed methodologies.

Executive Summary

The formation of **N-nitrosopropranolol** is critically dependent on factors such as pH, nitrite concentration, and temperature. While direct comparative studies on **N-nitrosopropranolol** formation from different propranolol salts are limited in publicly available literature, the physicochemical properties of the salt's counter-ion can significantly influence the conditions that promote nitrosation. Propranolol hydrochloride is the most studied salt, and extensive data exists on its propensity to form **N-nitrosopropranolol** under various conditions. This guide will use data for propranolol hydrochloride as a primary example to illustrate the principles of **N-nitrosopropranolol** formation that can be extrapolated to other salt forms.

Factors Influencing N-Nitrosopropranolol Formation

The nitrosation of propranolol's secondary amine is a well-understood chemical reaction.^[1] Several key parameters govern the rate and extent of this reaction:

- pH: The reaction is highly pH-dependent, with optimal formation occurring in acidic conditions, typically between pH 3 and 4.[1][2] This is because acidic environments facilitate the formation of nitrous acid (HNO_2), the primary nitrosating agent.[1]
- Nitrite Concentration: The availability of nitrite ions is a direct precursor to the formation of nitrosating agents. Higher nitrite concentrations lead to a greater potential for **N-nitrosopropranolol** formation.[1][2]
- Temperature: Increased temperatures can accelerate the kinetics of the nitrosation reaction.[1]
- Presence of Catalysts or Inhibitors: Other chemical entities can influence the reaction. For instance, thiocyanate can catalyze nitrosation, while antioxidants like ascorbic acid can inhibit it.[3]

Comparison of Propranolol Salts: A Theoretical Framework

While experimental data directly comparing different propranolol salts is scarce, we can infer the potential for **N-nitrosopropranolol** formation based on how the counter-ion (e.g., hydrochloride, sulfate, fumarate) affects the local chemical environment. The primary influence of the salt form is on the microenvironmental pH of the drug substance or product.

Propranolol Hydrochloride (HCl): As the salt of a strong acid (HCl) and a weak base (propranolol), propranolol hydrochloride solutions are acidic. This inherent acidity can create a favorable environment for the formation of nitrous acid from residual nitrites, thus increasing the risk of **N-nitrosopropranolol** formation. The extensive study of propranolol hydrochloride in the literature is likely due to its widespread use and this inherent risk factor.[1][2][4]

Other Propranolol Salts (e.g., Sulfate, Fumarate): The potential for **N-nitrosopropranolol** formation with other salts would depend on the acidity they impart to the formulation. Salts of other strong acids, like sulfuric acid (propranolol sulfate), would also be expected to create an acidic microenvironment. Salts of weaker acids, such as fumaric acid (propranolol fumarate), might result in a less acidic environment compared to the hydrochloride salt, potentially leading to a lower rate of nitrosamine formation under similar conditions.

The following table summarizes the theoretical comparison:

Propranolol Salt	Acid Strength of Counter-ion	Expected Microenvironmental pH	Theoretical N-Nitrosopropranolol Formation Potential
Propranolol Hydrochloride	Strong (HCl)	Acidic	Higher
Propranolol Sulfate	Strong (H ₂ SO ₄)	Acidic	Higher
Propranolol Fumarate	Weak (Fumaric Acid)	Less Acidic	Lower
Propranolol Maleate	Weak (Maleic Acid)	Less Acidic	Lower

Quantitative Data: N-Nitrosopropranolol Formation from Propranolol Hydrochloride

The following table summarizes experimental data on the formation of **N-nitrosopropranolol** from propranolol hydrochloride under simulated gastric conditions.

Propranolol HCl Concentration (mM)	Nitrite Concentration (mM)	pH	Incubation Time (min)	N-Nitrosopropranolol Concentration (µM)	Reference
5.4	2.9	1.0	180	Lower yield	[3]
5.4	2.9	3.5	180	55	[3]

These data clearly demonstrate the significant influence of pH on the yield of **N-nitrosopropranolol**.

Experimental Protocols

In Vitro Nitrosation of Propranolol Salts

This protocol describes a general method for comparing the formation of **N-nitrosopropranolol** from different propranolol salts under simulated gastric conditions.

Objective: To quantify and compare the amount of **N-nitrosopropranolol** formed from propranolol hydrochloride, propranolol sulfate, and propranolol fumarate in the presence of nitrite.

Materials:

- Propranolol hydrochloride, propranolol sulfate, propranolol fumarate
- Sodium nitrite (NaNO_2)
- Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
- Simulated gastric fluid (SGF) without pepsin (0.2% NaCl, 0.7% HCl in water, pH adjusted)
- **N-Nitrosopropranolol** reference standard
- Methanol (HPLC grade)
- Water (HPLC grade)
- Formic acid

Procedure:

- Solution Preparation:
 - Prepare stock solutions of each propranolol salt (e.g., 10 mM) in water.
 - Prepare a stock solution of sodium nitrite (e.g., 10 mM) in water.
- Reaction Mixture:
 - In a series of reaction vessels, combine a specific volume of each propranolol salt stock solution with a specific volume of the sodium nitrite stock solution.

- Adjust the final volume with SGF to achieve the desired final concentrations (e.g., 5 mM propranolol salt and 2.5 mM nitrite).
- Adjust the pH of the reaction mixtures to a target value (e.g., pH 3.5) using HCl or NaOH.
- Incubation:
 - Incubate the reaction mixtures at 37°C for a defined period (e.g., 1, 2, 4, and 6 hours).
- Sample Quenching and Preparation:
 - At each time point, withdraw an aliquot from each reaction mixture.
 - Immediately quench the reaction by adding a solution of ascorbic acid or by raising the pH to > 9 with NaOH.
 - Dilute the quenched sample with the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid) to a suitable concentration for LC-MS/MS analysis.
- Quantification:
 - Analyze the samples for **N-nitrosopropranolol** content using a validated LC-MS/MS method.
 - Construct a calibration curve using the **N-nitrosopropranolol** reference standard to quantify the concentration in the samples.

Analytical Method for N-Nitrosopropranolol Quantification

Instrumentation: Liquid Chromatograph coupled with a Tandem Mass Spectrometer (LC-MS/MS).

Chromatographic Conditions:

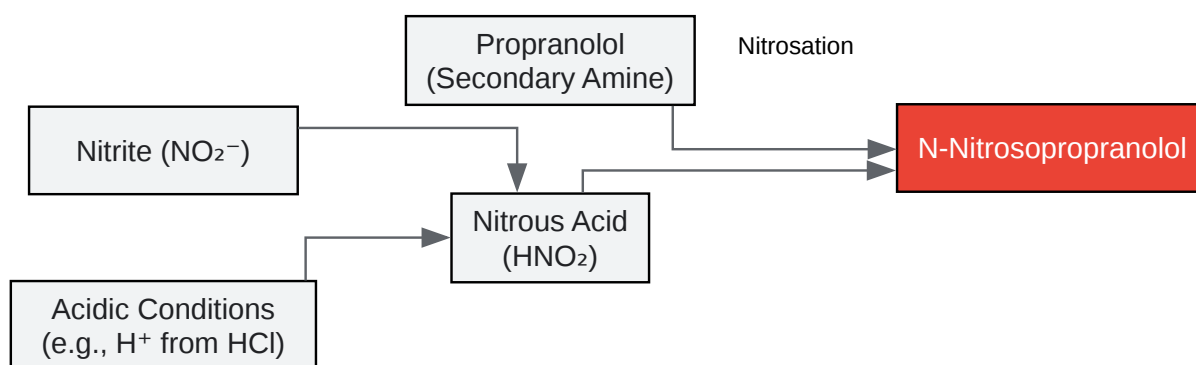
- Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
- Mobile Phase A: 0.1% Formic acid in water.

- Mobile Phase B: 0.1% Formic acid in methanol or acetonitrile.
- Gradient: A suitable gradient to separate **N-nitrosopropranolol** from propranolol and other matrix components.
- Flow Rate: 0.2-0.4 mL/min.
- Injection Volume: 5-10 μL .
- Column Temperature: 30-40°C.

Mass Spectrometric Conditions:

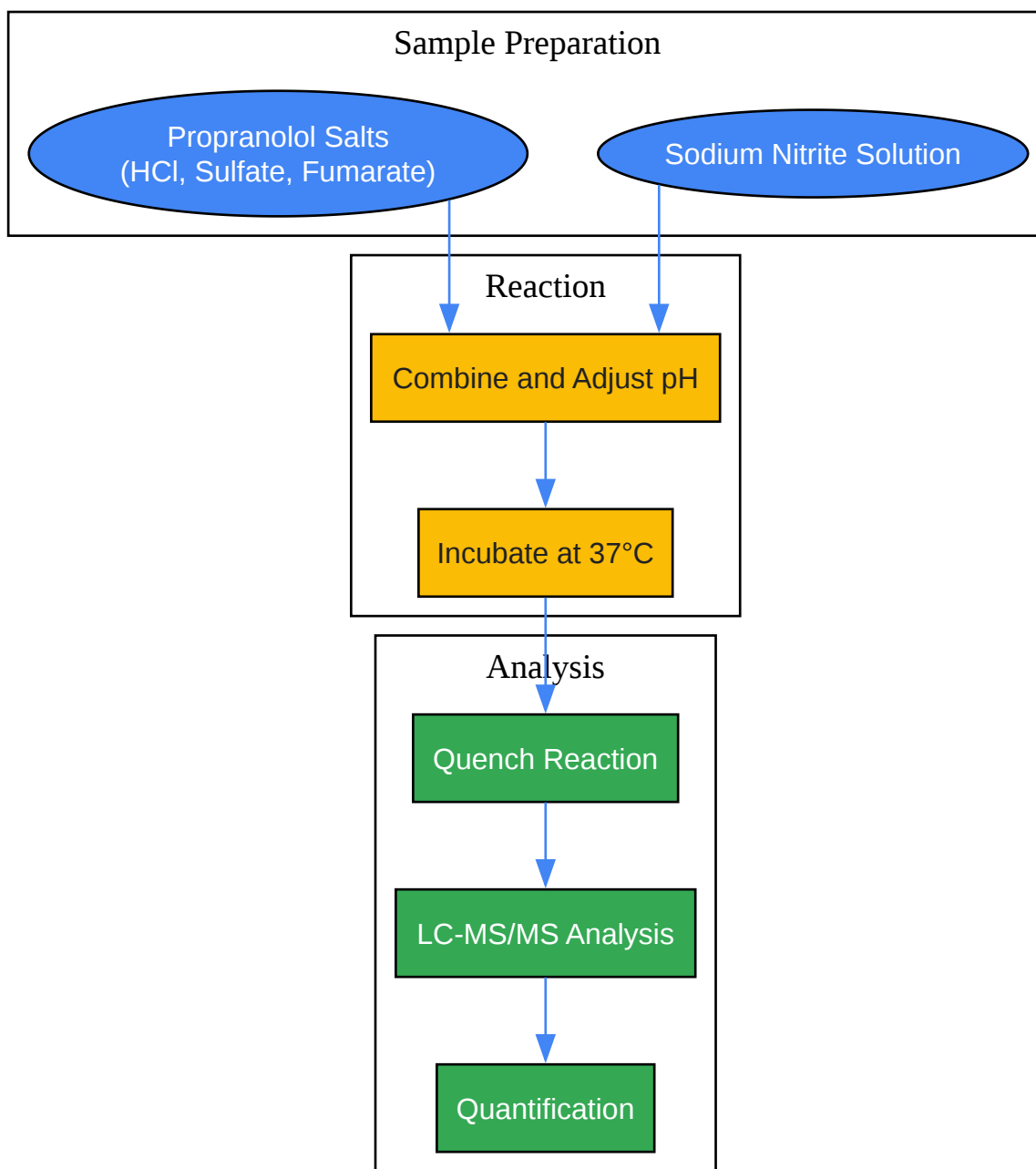
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Multiple Reaction Monitoring (MRM) Transitions:
 - Quantifier: m/z 289.1 \rightarrow 232.1
 - Qualifier: m/z 289.1 \rightarrow 116.1
- Optimize other parameters such as collision energy and declustering potential for maximum sensitivity.

Visualizations



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Caption: General pathway for the formation of **N-Nitrosopropranolol**.



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Caption: Workflow for comparing **N-Nitrosopropranolol** formation.

Conclusion

The formation of **N-nitrosopropranolol** is a significant consideration in the development and manufacturing of propranolol-containing drug products. While propranolol hydrochloride is the most studied salt, the principles of nitrosamine formation suggest that other salt forms may

exhibit different propensities for this impurity's generation, primarily due to their influence on the microenvironmental pH. A thorough risk assessment for any propranolol formulation should consider the identity of the salt, the potential for nitrite contamination in excipients, and the manufacturing process conditions. The experimental protocols provided in this guide offer a framework for conducting comparative studies to quantify the **N-nitrosopropranolol** formation potential from different propranolol salts, enabling informed decisions in drug development and ensuring patient safety.

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